(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
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Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the synthesis ofPCSK9 , a lipid regulator , and act as potent inhibitors of collagen prolyl-4-hydroxylase . These targets play crucial roles in lipid metabolism and collagen synthesis, respectively.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of PCSK9 could impact lipid metabolism, leading to changes in cholesterol levels . Similarly, inhibition of collagen prolyl-4-hydroxylase could affect collagen synthesis, impacting various biological processes that rely on collagen, such as tissue repair and wound healing .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if the compound inhibits PCSK9, it could potentially lower cholesterol levels . If it inhibits collagen prolyl-4-hydroxylase, it could affect collagen synthesis .
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-2-1-7-19-15(14)22-13-5-10-20(11-6-13)16(21)12-3-8-18-9-4-12/h1-4,7-9,13H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPYXGUNLSHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.